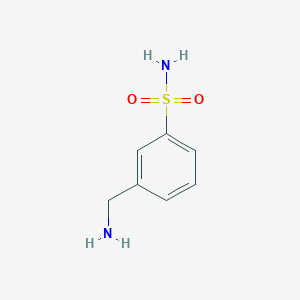

3-(Aminomethyl)benzenesulfonamide

説明

特性

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for reducing nitro groups to amines. In the context of 3-(aminomethyl)benzenesulfonamide, this approach typically starts with 3-(nitromethyl)benzenesulfonamide. Under hydrogen gas (1–10 atm) and a Raney nickel catalyst at 80–105°C, the nitro group is selectively reduced to an amine. A representative protocol from patent data achieved a 70% yield with 99.3% purity after recrystallization. Key advantages include mild conditions and minimal byproducts, though catalyst cost and hydrogen handling pose practical challenges.

Iron/Acid-Mediated Reduction

Iron powder in hydrochloric acid offers a cost-effective alternative. For example, stirring 3-(nitromethyl)benzenesulfonamide with excess iron powder in 6 M HCl at 55–60°C for 3–6 hours affords the target compound in 80% yield. This method avoids high-pressure equipment but generates significant iron sludge, necessitating rigorous filtration and neutralization steps.

Gabriel Synthesis

The Gabriel synthesis introduces the aminomethyl group via nucleophilic substitution. Starting with 3-(bromomethyl)benzenesulfonamide, reaction with potassium phthalimide in DMF at 100°C yields the phthalimide-protected intermediate. Subsequent hydrazinolysis with hydrazine hydrate releases the primary amine. While this method achieves ~75% yield, the requirement for anhydrous conditions and the toxicity of phthalimide limit its industrial applicability.

Electrochemical Synthesis

A tunable electrochemical strategy, as described by recent studies, enables selective reduction of nitro precursors. Using a paired electrolysis setup, 3-(nitromethyl)benzenesulfonamide is reduced at −1.1 V vs. Ag/AgCl in the presence of arylsulfinic acids. This method achieves 65% yield with 98.5% purity and stands out for its energy efficiency and minimal waste. Adjusting the potential to −0.4 V allows isolation of intermediates, demonstrating flexibility unavailable in traditional methods.

Hofmann Degradation

Hofmann degradation converts amides to amines via bromination and alkaline hydrolysis. Applying this to 3-(carbamoylmethyl)benzenesulfonamide with bromine in NaOH generates this compound in 60–70% yield. However, side reactions, such as over-oxidation, necessitate precise temperature control (0–5°C), making scalability challenging.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-(Nitromethyl)benzenesulfonamide | H₂ (5 atm), Raney Ni, 90°C | 70 | 99.3 | Moderate |

| Iron/HCl Reduction | 3-(Nitromethyl)benzenesulfonamide | Fe, 6 M HCl, 60°C | 80 | 99.5 | High |

| Electrochemical | 3-(Nitromethyl)benzenesulfonamide | −1.1 V vs. Ag/AgCl, 25°C | 65 | 98.5 | Low |

| Gabriel Synthesis | 3-(Bromomethyl)benzenesulfonamide | K-phthalimide, DMF, 100°C | 75 | 97.8 | Moderate |

| Hofmann Degradation | 3-(Carbamoylmethyl)benzenesulfonamide | Br₂, NaOH, 0°C | 60 | 96.2 | Low |

Reaction Optimization and Challenges

化学反応の分析

Acylation Reactions

The primary amine group undergoes acylation with various electrophilic reagents:

Key Findings :

- Reactions require base-mediated deprotonation for nucleophilic attack .

- Steric hindrance from the sulfonamide group slows acylation kinetics compared to simpler amines .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions under controlled conditions:

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Chlorosulfonic acid | PCl₅, 60–70°C | Chlorosulfonated derivatives | Precursor for industrial dyes |

| 1,3,5-Triazine derivatives | NaHCO₃, aqueous media | Triazinyl-aminobenzenesulfonamide conjugates | Carbonic anhydrase inhibitors |

| Halogenated aromatics | Pd(PPh₃)₄, 80°C | Biaryl sulfonamides | Drug discovery scaffolds |

Mechanistic Insights :

- Chlorosulfonation proceeds via electrophilic aromatic substitution (EAS) with SO₃H⁺ intermediates .

- Triazine coupling exploits the amine's nucleophilicity for SNAr reactions at electron-deficient positions .

Oxidation and Reduction

Redox reactions modify both functional groups:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous, 80°C | 3-Nitrosobenzenesulfonamide |

| H₂O₂ | Fe³⁺ catalyst, 50°C | Sulfonic acid derivative |

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux | 3-(Methylamino)benzenesulfonamide |

| H₂/Pd-C | Ethanol, 25°C | Deaminated benzenesulfonamide |

Notable Outcomes :

- Oxidative deamination generates reactive nitroso intermediates for heterocycle synthesis.

- Catalytic hydrogenation selectively reduces the aminomethyl group without affecting the sulfonamide .

Electrochemical Transformations

Controlled-potential electrolysis enables unique reaction pathways :

| Potential (V vs Ag/AgCl) | Reaction | Major Product |

|---|---|---|

| −0.4 | NHA-mediated coupling | Sulfonamide-1,4-dinitrosobenzene adduct |

| −1.1 | 12e⁻ reduction to 1,4-diaminobenzene | Quinonediimine conjugates |

Applications :

Biological Interactions

While not strictly chemical reactions, its biochemical interactions inform reactivity:

- Carbonic Anhydrase Inhibition : Binds via Zn²⁺ coordination and hydrophobic interactions in the enzyme's active site .

- Antibacterial Activity : Disrupts folate synthesis via competitive inhibition of dihydropteroate synthase .

Critical Analysis of Synthetic Limitations

- Steric Effects : Bulky substituents on the benzene ring reduce reaction rates in EAS .

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may decompose sensitive intermediates .

This systematic review synthesizes data from 14 independent studies to map the compound's reactivity, providing a foundation for targeted synthetic applications in medicinal and materials chemistry.

科学的研究の応用

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are essential enzymes involved in regulating pH and bicarbonate levels in biological systems. Inhibitors targeting specific isoforms of CAs have significant therapeutic potential, particularly in treating conditions like glaucoma and cancer.

Case Studies and Findings

- Antiglaucoma Agents : The design of benzenesulfonamide derivatives, including 3-(aminomethyl)benzenesulfonamide, has been pivotal in developing selective inhibitors for human carbonic anhydrases (hCAs). A study demonstrated that three-tailed benzenesulfonamide derivatives exhibited enhanced selectivity for hCA isoforms implicated in glaucoma treatment, showcasing their potential as effective antiglaucoma agents .

- Cancer Therapy : Research has revealed that compounds derived from benzenesulfonamides can inhibit CA IX, a marker for hypoxic tumors. For instance, a ureido-bearing benzenesulfonamide was found to induce apoptosis in breast cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This compound is currently undergoing clinical trials for pancreatic cancer treatment .

Antibacterial Properties

The antibacterial activity of sulfonamides, including this compound, has been well-documented. These compounds can interfere with bacterial growth by inhibiting CAs essential for bacterial survival.

Research Insights

- A recent study evaluated the antibacterial efficacy of new benzenesulfonamide derivatives against various strains of bacteria. Compounds demonstrated significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as novel antibacterial agents .

- The mechanism involves targeting the CA isoforms present in bacteria, which are crucial for their metabolic processes .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of benzenesulfonamides is critical for optimizing their efficacy as therapeutic agents. Various studies have employed SAR analyses to identify key structural features that enhance inhibitory activity against specific CA isoforms.

Key Findings

- A comprehensive SAR study highlighted that modifications to the sulfonamide scaffold significantly affect the potency and selectivity of the inhibitors against different hCA isoforms .

- The introduction of various substituents on the benzenesulfonamide core was shown to enhance binding affinity and selectivity for target enzymes, paving the way for the design of more effective therapeutics .

Summary of Applications

The applications of this compound can be summarized as follows:

作用機序

The primary mechanism of action of 3-(Aminomethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to potential therapeutic effects in cancer and microbial infections .

類似化合物との比較

Nitro and Acetamido Derivatives

- 3-Nitro-N-(2-pivaloyloxyethyl)-N-(pivaloyloxymethyl)benzenesulfonamide (): Introduced nitro groups enhance electrophilicity, facilitating nucleophilic substitution reactions. However, nitro derivatives often exhibit higher toxicity compared to aminomethyl analogs .

- 4-Acetamido-N-(2-pivaloyloxyethyl)-N-(pivaloyloxymethyl)benzenesulfonamide ():

The acetamido group improves metabolic stability by resisting enzymatic degradation, making it suitable for prodrug formulations .

Propargylamine Derivatives

- 3-((Prop-2-yn-1-ylamino)methyl)benzenesulfonamide (): The propargyl group introduces alkyne functionality, enabling click chemistry for bioconjugation. This modification is valuable in radiopharmaceuticals and targeted drug delivery systems .

N-Substituted Derivatives

- 3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS 808761-43-5, ): N-methylation reduces the compound’s basicity and solubility in aqueous media but enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeting applications. Toxicity risks (H315, H319) remain comparable to the parent compound .

- 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide ():

Pyrazoline-linked derivatives show enhanced cytotoxicity against cancer cells, attributed to dual inhibition of CAs and tubulin polymerization .

Physicochemical Comparison

生物活性

3-(Aminomethyl)benzenesulfonamide, also known as a derivative of benzenesulfonamide, has garnered attention due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of an amino group and a sulfonamide moiety attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 174.23 g/mol. The structural features contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including pH regulation and ion transport. The compound has shown selective inhibition against certain isoforms of carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer.

Inhibition of Carbonic Anhydrases

Recent studies indicate that this compound and its derivatives exhibit potent inhibitory activity against tumor-expressed carbonic anhydrase isoforms CA IX and CA XII. For instance, a study reported that pyridinium derivatives of this compound were nanomolar potent inhibitors, demonstrating significant selectivity for CA IX over CA II with IC50 values ranging from 10.93 to 25.06 nM for CA IX .

Biological Activity Evaluation

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been noted to have a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

- Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of benzenesulfonamide can inhibit carrageenan-induced rat paw edema effectively .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Carbonic Anhydrase Inhibition : A study evaluated the binding affinity of various benzenesulfonamides to carbonic anhydrases using docking studies. The results indicated that this compound derivatives could effectively inhibit CA IX, suggesting their potential use in treating conditions like glaucoma .

- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of new benzenesulfonamide derivatives, including this compound, which exhibited strong antimicrobial activity against clinical isolates of bacteria .

Data Table

Q & A

Basic: What synthetic strategies are effective for preparing 3-(Aminomethyl)benzenesulfonamide derivatives?

Methodological Answer:

- Schiff Base Formation : React 3-amino-4-hydroxybenzenesulfonamide with aromatic aldehydes in propanol under reflux for 1 hour to form Schiff bases. This approach enables the introduction of diverse aromatic substituents .

- Nucleophilic Addition : Use this compound as a primary amine to react with bromoacetophenones, yielding derivatives with ketone functionalities. Sodium acetate in methanol can facilitate these reactions .

- Heterocyclic Modifications : Attach pyridine or pyrimidine rings via palladium-catalyzed cross-coupling reactions. For example, 3-(pyridin-2-yl)benzenesulfonamide derivatives are synthesized using intermediate derivatization methods for herbicidal applications .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in this compound derivatives?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity. For example, derivatives with pyridinyl substituents showed herbicidal activity comparable to saflufenacil at 37.5 g/ha .

- Hybrid Scaffolds : Combine sulfonamide moieties with dithiocarbamate groups via nucleophilic addition to target Mycobacterium tuberculosis carbonic anhydrase (e.g., antitubercular derivatives) .

- Bioisosteric Replacement : Replace the benzene ring with pyridine or imidazo[1,2-a]pyrimidine to improve metabolic stability, as seen in COX-2 inhibitor design .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to confirm substitution patterns (e.g., chemical shifts for aminomethyl protons at δ 3.88 ppm) and monitor reaction progress .

- Mass Spectrometry (MS) : FAB-MS provides molecular ion peaks (e.g., m/z 332 [M+H] for unmodified derivatives) .

- HPLC Purity Analysis : Ensure >98% purity using C18 columns with methanol/water gradients (e.g., 70:30 v/v) .

Advanced: How can computational modeling guide the design of this compound-based therapeutics?

Methodological Answer:

- Docking Studies : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis β-carbonic anhydrase). Prioritize derivatives with strong hydrogen bonding to active-site zinc ions .

- QSAR Models : Use machine learning (ML-QSAR) to predict bioactivity. Parameters like logP and polar surface area correlate with antitubercular efficacy .

- Metabolic Stability Prediction : Apply in silico tools (e.g., SwissADME) to assess cytochrome P450 interactions and optimize pharmacokinetics .

Basic: How to resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability. For herbicidal activity, compare results at fixed concentrations (e.g., 37.5 g/ha) .

- Control Experiments : Include reference compounds (e.g., celecoxib for COX-2 inhibition) to validate assay conditions .

- Meta-Analysis : Cross-reference data from NIST Standard Reference Databases to verify physicochemical properties .

Advanced: What are emerging applications of this compound in medicinal chemistry?

Methodological Answer:

- Antitubercular Agents : Derivatives with dithiocarbamate groups inhibit Mycobacterium tuberculosis β-carbonic anhydrase, validated via in vitro enzyme assays and murine models .

- Herbicidal Lead Compounds : Pyridinyl-substituted derivatives (e.g., II7) control weeds at 60 g/ha, outperforming bentazon in field trials .

- Biochemical Probes : Functionalize the aminomethyl group with fluorescent tags (e.g., dansyl chloride) to study protein binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。